molecular formula C17H25N3O5 B558489 Boc-D-Lys(nicotinoyl)-OH CAS No. 122546-52-5

Boc-D-Lys(nicotinoyl)-OH

Cat. No.: B558489
CAS No.: 122546-52-5
M. Wt: 351.4 g/mol
InChI Key: PRHRBXNIOXCRQY-CYBMUJFWSA-N
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Description

Boc-D-Lys(nicotinoyl)-OH, also known as Nalpha-Boc-Nepsilon-nicotinoyl-D-lysine, is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the alpha-amino group and a nicotinoyl group at the epsilon-amino group of D-lysine. The Boc group is commonly used in peptide synthesis to protect amino groups from undesired reactions, while the nicotinoyl group is derived from nicotinic acid (vitamin B3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Lys(nicotinoyl)-OH typically involves the following steps:

    Protection of the alpha-amino group: The alpha-amino group of D-lysine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF).

    Nicotinoylation of the epsilon-amino group: The epsilon-amino group of the Boc-protected D-lysine is then reacted with nicotinic acid or its activated ester (e.g., nicotinoyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Boc-D-Lys(nicotinoyl)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Boc group yields D-Lys(nicotinoyl)-OH.

    Substitution: Depending on the nucleophile used, various substituted derivatives of D-lysine can be formed.

Scientific Research Applications

Boc-D-Lys(nicotinoyl)-OH has several scientific research applications, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

    Drug Development: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

    Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules such as proteins, antibodies, and nucleic acids to various surfaces or other biomolecules.

    Biological Studies: Employed in studies related to protein-protein interactions, enzyme kinetics, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of Boc-D-Lys(nicotinoyl)-OH depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. In drug development, its nicotinoyl group may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Lys(nicotinoyl)-OH: The L-isomer of Boc-D-Lys(nicotinoyl)-OH, which has similar chemical properties but different biological activity due to the chirality of the lysine residue.

    Boc-D-Lys(acetyl)-OH: A derivative of D-lysine with an acetyl group instead of a nicotinoyl group, used in similar applications but with different reactivity and biological effects.

    Boc-D-Lys(benzoyl)-OH: Another derivative with a benzoyl group, used in peptide synthesis and drug development.

Uniqueness

This compound is unique due to the presence of the nicotinoyl group, which imparts specific chemical reactivity and potential biological activity related to nicotinic acid. This makes it a valuable compound in the synthesis of peptides and the development of novel therapeutics.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRBXNIOXCRQY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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